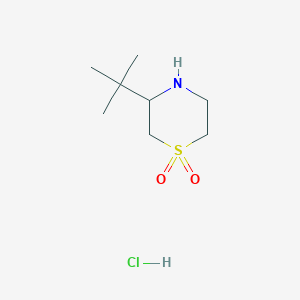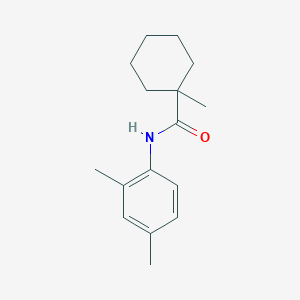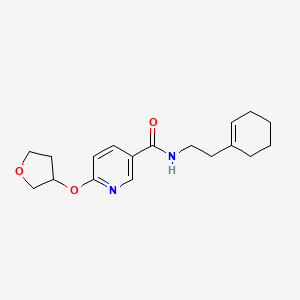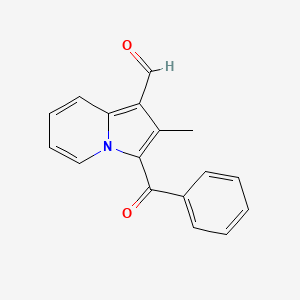
3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecule contains a total of 29 bonds, including 12 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfone . It consists of 17 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 225.74 . More detailed physical and chemical properties were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the notable applications of thiomorpholine derivatives is in the synthesis and evaluation of new compounds with potential antimicrobial properties. For instance, a study conducted by Nagavelli et al. (2014) synthesized new amides of Thiomorpholine carboxylate, which demonstrated moderate to good antibacterial and antifungal activities (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014). This suggests that similar structural modifications in compounds like 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride could be explored for antimicrobial applications.
Organic Synthesis and Chemical Reactions
The reactivity and synthetic utility of thiomorpholine derivatives also extend to organic synthesis. For example, Prandi and Venturello (1994) discussed the use of mixed metal bases to promote smooth eliminative processes in diethoxybutene derivatives, leading to the synthesis of substituted dienes (Prandi & Venturello, 1994). Such methodologies could potentially be applicable to or inspired by the chemistry of 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride, highlighting its relevance in synthetic organic chemistry.
Photoluminescence and Organic Electronics
The structural framework of thiomorpholine derivatives has been utilized in the development of materials for organic electronics and photoluminescence studies. For instance, a study on naphthalimide-based compounds revealed their potential as efficient guest/host fluorescent energy transfer pairs, demonstrating applications in organic light-emitting diodes (OLEDs) (Wang et al., 2014). This suggests that derivatives of 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride might be explored for their photoluminescent properties or as components in OLED materials.
Heterocyclic Compound Synthesis
Thiomorpholine derivatives play a critical role in the synthesis of heterocyclic compounds, which are essential in pharmaceutical chemistry and material science. Xie et al. (2020) reported a base-mediated cycloaddition reaction that provides an efficient route to thiomorpholin-3-one derivatives, underscoring the versatility of thiomorpholine scaffolds in constructing valuable heterocycles (Xie et al., 2020). This example illustrates the potential for 3-Tert-butyl-1lambda^6-thiomorpholine-1,1-dione hydrochloride to serve as a precursor or intermediate in the synthesis of novel heterocyclic structures.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-tert-butyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-8(2,3)7-6-12(10,11)5-4-9-7;/h7,9H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJONYOSEKVTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CS(=O)(=O)CCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2799843.png)


![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2799847.png)


![Ethyl 4-[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2799850.png)
![3-Bromo-5-chloropyrazolo[1,5-a]pyridine](/img/structure/B2799851.png)
![N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2799852.png)
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)
